molecular formula C13H8N2O2 B11797715 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde

4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B11797715
M. Wt: 224.21 g/mol
InChI Key: OFICOJLCWJBQOC-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyridine and furan ring system with an aldehyde functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with a furan ring precursor under specific conditions. For example, the synthesis might start with the preparation of a furan-2-carbaldehyde derivative, which is then subjected to cyclization with a pyridine derivative in the presence of a catalyst such as phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-methanol.

    Substitution: Halogenated derivatives such as 4-(Pyridin-2-yl)-5-bromofuro[3,2-c]pyridine-2-carbaldehyde.

Scientific Research Applications

4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde has been explored for various scientific research applications:

Comparison with Similar Compounds

4-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that allow for versatile modifications and its potential as a multifunctional therapeutic agent.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

4-pyridin-2-ylfuro[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C13H8N2O2/c16-8-9-7-10-12(17-9)4-6-15-13(10)11-3-1-2-5-14-11/h1-8H

InChI Key

OFICOJLCWJBQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC3=C2C=C(O3)C=O

Origin of Product

United States

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